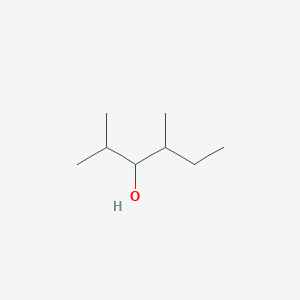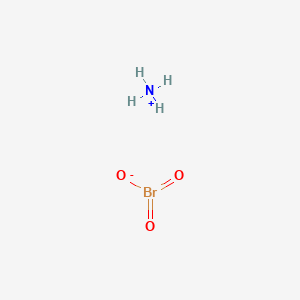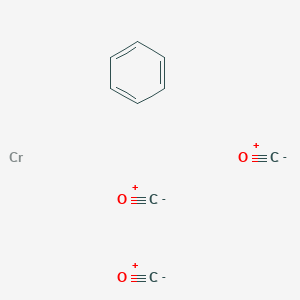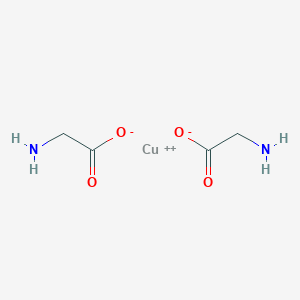
4-(Trifluoromethyl)pyrimidine-2-thiol
描述
4-(Trifluoromethyl)pyrimidine-2-thiol, also known as TFPMT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a pyrimidine ring and a thiol group, making it a versatile building block for the synthesis of various compounds.
科学研究应用
4-(Trifluoromethyl)pyrimidine-2-thiol has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 4-(Trifluoromethyl)pyrimidine-2-thiol is also used as a reagent in organic synthesis, particularly in the synthesis of thioethers and thioesters. Additionally, 4-(Trifluoromethyl)pyrimidine-2-thiol has been used as a fluorescent probe for the detection of thiols in biological systems.
作用机制
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-thiol is not well understood. However, it is believed that the thiol group of 4-(Trifluoromethyl)pyrimidine-2-thiol can undergo redox reactions with other molecules, leading to the formation of disulfides and other products. 4-(Trifluoromethyl)pyrimidine-2-thiol may also interact with enzymes and other proteins in a thiol-dependent manner, leading to changes in their activity and function.
生化和生理效应
4-(Trifluoromethyl)pyrimidine-2-thiol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 4-(Trifluoromethyl)pyrimidine-2-thiol has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, 4-(Trifluoromethyl)pyrimidine-2-thiol has been shown to have anti-inflammatory and antitumor properties in vitro.
实验室实验的优点和局限性
4-(Trifluoromethyl)pyrimidine-2-thiol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Trifluoromethyl)pyrimidine-2-thiol is also a versatile building block for the synthesis of various compounds, making it useful for a wide range of applications. However, 4-(Trifluoromethyl)pyrimidine-2-thiol has some limitations, including its potential toxicity and the need for caution when handling it in a laboratory setting.
未来方向
There are several future directions for the research of 4-(Trifluoromethyl)pyrimidine-2-thiol. One potential direction is the development of 4-(Trifluoromethyl)pyrimidine-2-thiol-based fluorescent probes for the detection of thiols in biological systems. Another direction is the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol derivatives with improved properties and activity. Additionally, the potential therapeutic applications of 4-(Trifluoromethyl)pyrimidine-2-thiol and its derivatives should be further explored, particularly in the areas of inflammation and cancer.
合成方法
4-(Trifluoromethyl)pyrimidine-2-thiol can be synthesized using various methods, including the reaction of 2-mercapto-4-trifluoromethylpyrimidine with an appropriate electrophile, such as an alkyl halide or an acyl chloride. Another method involves the reaction of 2-trifluoromethylpyrimidine with thiourea followed by oxidation with hydrogen peroxide. The synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol is a straightforward process that can be performed in a laboratory setting using standard techniques.
属性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJASCXBNRLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929466 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-thiol | |
CAS RN |
136547-17-6 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)







